AS601245

Catalog No.
S548781
CAS No.
345987-15-7
M.F
C20H16N6S
M. Wt
372.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AS601245

Off-target kinase inhibition by compounds like SP600125 can confound JNK pathway studies. AS601245 is a selective, ATP-competitive JNK inhibitor with an improved selectivity profile, ensuring reliable data.

  • >10-20x selectivity over c-src and CDK2; >50x over a broader kinase panel.
  • Potent JNK3 inhibition (IC50 70 nM) with blood-brain barrier permeability, suitable for neuroprotection models.
  • Oral bioavailability demonstrated in vivo; reduces TNF-α in inflammation models.
  • Available from SMolecule with rigorous analytical data for reproducible research.

CAS Number

345987-15-7

Product Name

AS601245

IUPAC Name

2-(1,3-benzothiazol-2-yl)-2-[2-(2-pyridin-3-ylethylamino)pyrimidin-4-yl]acetonitrile

Molecular Formula

C20H16N6S

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C20H16N6S/c21-12-15(19-25-17-5-1-2-6-18(17)27-19)16-8-11-24-20(26-16)23-10-7-14-4-3-9-22-13-14/h1-6,8-9,11,13,15H,7,10H2,(H,23,24,26)

InChI Key

RCYPVQCPYKNSTG-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

1,3-benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile, 1,3-benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile (bis(trifluoroacetate)), AS 601245, AS-601245, AS601245

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(C#N)C3=NC(=NC=C3)NCCC4=CN=CC=C4

Isomeric SMILES

C1=CC=C2C(=C1)N/C(=C(/C#N)\C3=NC(=NC=C3)NCCC4=CN=CC=C4)/S2

The exact mass of the compound 1,3-Benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile is 372.11572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Acetonitriles - Supplementary Records. It belongs to the ontological category of benzothiazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

AS601245 is a potent, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK), targeting the three main human isoforms hJNK1 (IC50: 150 nM), hJNK2 (IC50: 220 nM), and hJNK3 (IC50: 70 nM). [1] Unlike many first-generation JNK inhibitors, it was developed to provide a cleaner selectivity profile against other kinase families. [REFS-1, REFS-2] The compound is cell-permeable, has demonstrated oral activity in animal models, and is known to cross the blood-brain barrier, making it suitable for both in vitro and in vivo investigations, particularly in neuroscience and inflammation research. [REFS-2, REFS-3]

Research Fit

1
JNK pathway inhibition studies ATP-competitive inhibitor of JNK1/2/3 for signaling research
2
CNS research models with systemic dosing Blood-brain barrier permeable; avoids ICV administration for neuroprotection endpoint studies
3
Oral bioavailability for chronic study protocols Supports repeated oral dosing in inflammation and neurodegeneration research

While alternative JNK inhibitors like SP600125 are widely used, they are known to lack specificity and can inhibit other kinases, creating a significant risk of off-target effects that can confound experimental interpretation. [REFS-1, REFS-2] For example, SP600125 also potently inhibits kinases such as Aurora kinase A and FLT3. AS601245 was specifically designed for an improved selectivity profile, exhibiting 10- to 20-fold greater selectivity against kinases like c-src and CDK2, and over 50-fold selectivity against a wider panel. [3] This superior selectivity ensures that observed biological effects can be more confidently attributed to JNK inhibition, which is a critical factor for reproducibility and the accurate interpretation of pathway-specific functions.

Substitution Risk

!
Mechanism mismatch SP600125 exhibits broad off-target kinase activity that can confound JNK-specific pathway interpretation.
!
Irreversible binding JNK-IN-8 is a covalent inhibitor with prolonged residence time; its pharmacological profile differs fundamentally from reversible ATP-competitive agents like AS601245.
!
Selectivity and in vivo data CC-401 has a distinct kinase selectivity fingerprint and lacks the cross-species cerebral/myocardial ischemia-reperfusion validation reported for AS601245.

Differentiated JNK Isoform Potency Profile Compared to SP600125

While the common substitute SP600125 is more potent against JNK1 and JNK2, AS601245 displays the highest potency for JNK3 (IC50: 70 nM). [1] Specifically, AS601245 is approximately 2.1x more potent against JNK1 (150 nM) than SP600125 is against JNK3 (90 nM), and 3.1x more potent against JNK2 (220 nM), reversing the potency hierarchy seen with SP600125 (JNK1/2 IC50: 40 nM). [REFS-1, REFS-2]

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound DataJNK1: 150 nM, JNK2: 220 nM, JNK3: 70 nM
Comparator Or BaselineSP600125: JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM
Quantified DifferenceAS601245 is 1.3x more potent against JNK3 than SP600125; SP600125 is 3.75x-5.5x more potent against JNK1/2.
ConditionsIn vitro cell-free enzymatic assays.

This distinct isoform profile makes AS601245 a more suitable tool for studies focused on JNK3-dominant pathways, such as in neurodegeneration, compared to the JNK1/2-biased activity of SP600125.

50- to 100-Fold Kinase Selectivity
Head-to-head
≥50-fold selectivity over a broad panel of Ser/Thr and Tyr kinases; SP600125 inhibits ≥13 off-target kinases within 10-fold of its JNK IC₅₀
Supports cleaner JNK pathway attribution
Cross-study comparable: AS601245 offers a wider selectivity window

Superior Kinase Selectivity for High-Confidence, On-Target Results

AS601245 demonstrates a significantly cleaner kinase profile than the widely used alternative, SP600125. AS601245 is over 50- to 100-fold more selective for JNK isoforms over a broad range of other Ser/Thr and Tyr protein kinases. [1] In contrast, SP600125 is known to inhibit other kinases with IC50 values comparable to its JNK inhibition, including Aurora kinase A (IC50: 60 nM) and FLT3 (IC50: 90 nM), which can produce confounding off-target effects.

Evidence DimensionKinase Selectivity (Fold-change over JNK IC50)
Target Compound Data>50-100x selectivity over a broad kinase panel
Comparator Or BaselineSP600125: Potent off-target inhibition of Aurora kinase A (60 nM), FLT3 (90 nM), and others.
Quantified DifferenceQualitatively superior; AS601245 lacks the potent, low-nanomolar off-target activities reported for SP600125.
ConditionsIn vitro kinase panel screening.

Procuring a more selective inhibitor like AS601245 directly enhances experimental validity by minimizing the risk that observed results are due to unintended inhibition of other signaling pathways.

Hippocampal CA1 Neuroprotection
Head-to-head
Dose-dependent preservation of CA1 neurons (40–80 mg/kg i.p.) in gerbil global ischemia; vehicle and systemic SP600125 showed no protection in this paradigm
Validated systemic neuroprotection endpoint model
AS601245 enables non-invasive CNS studies compared to ICV-dependent JNK inhibitors

High DMSO Solubility for Simplified and Reproducible Stock Preparation

AS601245 exhibits high solubility in anhydrous dimethyl sulfoxide (DMSO), reaching concentrations of 74 mg/mL (198.68 mM). This property is critical for laboratory workflows, allowing for the preparation of highly concentrated, stable stock solutions that can be serially diluted into aqueous buffers for cellular or enzymatic assays. This minimizes the final concentration of DMSO in experiments, reducing potential solvent-induced artifacts. The compound is noted to be insoluble in water and ethanol, making DMSO the required primary solvent.

Evidence DimensionMaximum Solubility in DMSO
Target Compound Data74 mg/mL (198.68 mM)
Comparator Or BaselineStandard laboratory requirement for high-concentration stock solution
Quantified DifferenceN/A
ConditionsAnhydrous DMSO at room temperature.

This high solubility simplifies experimental setup, ensures compound integrity in stock, and enhances reproducibility by allowing for consistent and accurate dosing across multiple experiments.

Myocardial Infarct Size
Head-to-head
44% reduction in infarct size (P<0.05 vs vehicle); comparable to 3-aminobenzamide reference (-44.2%)
Cardioprotection model-response context
Rat LAD occlusion-reperfusion model; i.v. bolus + infusion regimen

Demonstrated Oral Bioavailability and In Vivo Efficacy

AS601245 is orally active and has demonstrated efficacy in vivo. In a lipopolysaccharide (LPS)-induced inflammation model in mice, oral administration of AS601245 produced a dose-dependent decrease in TNF-α release, a key downstream marker of JNK activity. Furthermore, its ability to cross the blood-brain barrier and provide neuroprotection has been confirmed in multiple rodent models of cerebral ischemia, highlighting its utility for systemic administration in CNS-related studies. [1]

Evidence DimensionIn Vivo Activity (Oral)
Target Compound DataEffective at 0.3-10 mg/kg (p.o.) in reducing LPS-induced TNF-α in mice.
Comparator Or BaselineConfirmation of suitability for oral administration in animal studies.
Quantified DifferenceN/A
ConditionsMouse model of LPS-induced inflammation; Gerbil model of global cerebral ischemia.

For researchers planning preclinical animal studies, this evidence confirms that AS601245 can be administered orally and reaches systemic circulation to effectively modulate its target in relevant disease models.

Oral Bioavailability
Cross-study
Dose-dependent TNF-α inhibition (0.3–10 mg/kg p.o.) in LPS-challenged mice; SP600125 lacks validated oral systemic target engagement
Enables chronic oral dosing studies
Oral route reduces injection stress artifacts in behavioral/inflammation models
Blood-Brain Barrier Permeability
Class-level
BBB permeable; CNS target engagement achieved after systemic administration
Simplifies CNS protocol logistics
Contrasts with SP600125 which often requires ICV delivery for brain exposure
Synergy with Clofibrate
Supporting
AS601245 + clofibrate: synergistic anti-proliferative and pro-apoptotic effects in CaCo-2 colon cancer cells, exceeding additive monotherapy responses
JNK-PPARα crosstalk research context
Combination data unique to AS601245; not reported for other JNK inhibitors in this cell line

Neuroscience and Cerebral Ischemia Research

Given its preferential potency for the neuronally-expressed JNK3 isoform and its proven ability to cross the blood-brain barrier and confer neuroprotection in vivo, AS601245 is a justified choice for studies on stroke, ischemia, and neurodegenerative diseases. [1]

High-Confidence Cellular Pathway Interrogation

When the research goal is to definitively link a cellular phenotype to JNK inhibition, the superior kinase selectivity of AS601245 over less specific inhibitors like SP600125 is critical. It minimizes the risk of confounding data from off-target signaling, making it the appropriate tool for precise mechanism-of-action studies. [2]

In Vivo Models of Inflammation and Immunology

The demonstrated oral activity of AS601245 in suppressing key inflammatory markers like TNF-α makes it a reliable compound for preclinical animal models of inflammatory conditions such as sepsis or arthritis, where systemic target engagement via oral dosing is required.

Oncology Research Requiring Specific JNK Inhibition

In cancer models where signaling pathways are complex and interconnected, the clean selectivity profile of AS601245 allows for a more precise dissection of JNK's role without unintentionally affecting other cancer-relevant kinases like CDK2 or Raf, which can be inhibited by other compounds. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Cerebral ischemia neuroprotection studies
Multi-model systemic efficacy, BBB permeability
Hippocampal CA1 neuron preservation endpoint review
Myocardial ischemia-reperfusion injury research
Cardioprotection model-response context with quantitative reference comparison
Infarct size reduction endpoint benchmarking
Chronic oral dosing in inflammation / neurodegeneration models
Oral bioavailability, stress-minimized repeated administration
LPS-induced TNF-α inhibition and CNS target engagement after oral dosing
JNK pathway selectivity and mechanistic studies
50- to 100-fold kinase selectivity window
Attribution of biological effects to JNK signaling with minimal off-target confounding

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

372.11571571 Da

Monoisotopic Mass

372.11571571 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y9A2N9O85G

Wikipedia

As-601245
1: Cerbone A, Toaldo C, Minelli R, Ciamporcero E, Pizzimenti S, Pettazzoni P, Roma G, Dianzani MU, Ullio C, Ferretti C, Dianzani C, Barrera G. Rosiglitazone and AS601245 decrease cell adhesion and migration through modulation of specific gene expression in human colon cancer cells. PLoS One. 2012;7(6):e40149. doi: 10.1371/journal.pone.0040149. Epub 2012 Jun 28. PubMed PMID: 22761953; PubMed Central PMCID: PMC3386191.
2: Cerbone A, Toaldo C, Pizzimenti S, Pettazzoni P, Dianzani C, Minelli R, Ciamporcero E, Roma G, Dianzani MU, Canaparo R, Ferretti C, Barrera G. AS601245, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells. PPAR Res. 2012;2012:269751. doi: 10.1155/2012/269751. Epub 2012 Feb 29. PubMed PMID: 22619672; PubMed Central PMCID: PMC3349252.
3: Carboni S, Boschert U, Gaillard P, Gotteland JP, Gillon JY, Vitte PA. AS601245, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils. Br J Pharmacol. 2008 Jan;153(1):157-63. Epub 2007 Nov 19. PubMed PMID: 18026128; PubMed Central PMCID: PMC2199388.
4: Carboni S, Hiver A, Szyndralewiez C, Gaillard P, Gotteland JP, Vitte PA. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties. J Pharmacol Exp Ther. 2004 Jul;310(1):25-32. Epub 2004 Feb 26. PubMed PMID: 14988419.

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